7-Bromo-9h-fluoren-2-ol
Overview
Description
7-Bromo-9h-fluoren-2-ol is a chemical compound with the molecular formula C13H9BrO. It has a molecular weight of 261.114 .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorene backbone with a bromine atom substituted at the 7th position and a hydroxyl group at the 2nd position .Physical and Chemical Properties Analysis
This compound has a density of 1.602g/cm3, a boiling point of 425.4°C at 760 mmHg, a refractive index of 1.705, and a flash point of 211°C .Scientific Research Applications
Dye-Sensitized Solar Cells
7-Bromo-9H-fluoren-2-ol derivatives are used in the field of dye-sensitized solar cells (DSSCs). Organic dyes containing fluorene, functionalized with imidazole chromophores, demonstrate moderate efficiency in DSSCs due to their role as sensitizers. The electron-richness of the conjugation pathway influences the optical, electrochemical, and photovoltaic properties of these dyes (Kumar et al., 2014).
Synthesis of Fluoranthenes
In the synthesis of fluorene derivatives, 7-Bromo-fluoranthene is generated from accessible precursors. This process leads to the creation of fluorenes and fluorenones, demonstrating the versatility of fluorene compounds in chemical synthesis (Campbell & Crombie, 1961).
Fluorescent Sensors
Fluorene compounds, including those derived from this compound, are utilized as fluorescent sensors. They demonstrate selective recognition ability, particularly for certain amino acids, showcasing their potential in biochemical sensing applications (Han et al., 2020).
Development of Dielectric Materials
In the field of electronics, derivatives of this compound are synthesized for potential use as dielectric materials. These compounds exhibit promising properties for application in electronic devices, owing to their synthesis and functional characteristics (Levchenko et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
This compound-based compounds contribute significantly to the development of OLED materials. These compounds are used to enhance thermal and morphological stability, and their properties are crucial for the efficiency of OLED devices (Wong et al., 2002).
Properties
IUPAC Name |
7-bromo-9H-fluoren-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7,15H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXRJWFFXLPGQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294784 | |
Record name | 7-bromo-9h-fluoren-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24225-51-2 | |
Record name | NSC98108 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-bromo-9h-fluoren-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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